molecular formula C12H22O3 B12055964 (+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate

(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate

Cat. No.: B12055964
M. Wt: 214.30 g/mol
InChI Key: QBVDXURIWZBADP-NSHDSACASA-N
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Description

(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate is a chiral ester compound characterized by a cyclohexyl substituent at the fourth carbon of a hydroxybutyrate backbone and an ethyl ester group at the terminal position. Its (S)-configuration at the hydroxyl-bearing carbon and the cyclohexyl moiety confer unique stereochemical and physicochemical properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and materials science. The compound’s lipophilicity, driven by the cyclohexyl group, enhances its utility in organic phases and lipid-based systems, while its chiral center enables enantioselective applications .

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl (2S)-4-cyclohexyl-2-hydroxybutanoate

InChI

InChI=1S/C12H22O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3/t11-/m0/s1

InChI Key

QBVDXURIWZBADP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)O

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate typically involves the esterification of (S)-2-hydroxy-4-cyclohexylbutyric acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (S)-2-oxo-4-cyclohexylbutyric acid.

    Reduction: Formation of (S)-2-hydroxy-4-cyclohexylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the cyclohexyl ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Functional Groups Chiral Centers Key Substituents Molecular Weight (g/mol)
(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate 2-hydroxy, ethyl ester, cyclohexyl 1 (S-configuration) Cyclohexyl at C4 ~228*
Ethyl (S)-(+)-4-cyano-3-hydroxybutyrate 3-hydroxy, ethyl ester, cyano 1 (S-configuration) Cyano at C4 157.17
Ethyl pyruvate Keto, ethyl ester None Pyruvate backbone 116.11
Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate 4-hydroxy, ethyl ester, cyclopentyl 1 (undisclosed) Cyclopentyl at C2 203 (synthesis-derived)

Key Observations :

  • The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the cyano group in Ethyl (S)-(+)-4-cyano-3-hydroxybutyrate or the cyclopentyl analog .
  • Ethyl pyruvate lacks chiral centers and complex substituents, making it less suited for enantioselective applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Density (g/mL) Refractive Index Optical Rotation ($[\alpha]_\text{D}$) Water Solubility
(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate Not reported ~1.05* ~1.46* Likely >+5° (S-configuration) Low
Ethyl (S)-(+)-4-cyano-3-hydroxybutyrate >110 1.114 1.448 +5° (neat) Immiscible
Ethyl pyruvate 144 1.06 1.41 N/A Partial

*Estimated based on cyclohexane derivatives; precise data unavailable in evidence.

Key Findings :

  • The cyclohexyl group reduces water solubility compared to ethyl pyruvate, aligning with its role in non-polar solvents or lipid-based systems .
  • The optical activity of the target compound is inferred to exceed +5° due to its larger chiral substituent compared to Ethyl (S)-(+)-4-cyano-3-hydroxybutyrate .

Key Insights :

  • The target compound’s synthesis may parallel methods in , where 4-methoxybenzyl trichloroacetimidate is used for hydroxy group protection .
  • Ethyl (S)-(+)-4-cyano-3-hydroxybutyrate’s high enantiomeric excess (≥98% ee) underscores its superiority in precision pharmaceutical synthesis .

Research Implications and Limitations

  • Structural Trade-offs : The cyclohexyl group enhances lipophilicity but may complicate purification compared to smaller analogs like ethyl pyruvate .

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